molecular formula C16H13ClN2OS2 B254096 N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Cat. No. B254096
M. Wt: 348.9 g/mol
InChI Key: QTDPBTAKRJQHCQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been shown to bind to the cannabinoid receptor CB1, which is involved in various physiological processes, including pain, appetite, and mood regulation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide in laboratory experiments is its potential as a drug candidate for the treatment of various diseases. N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been shown to have promising activity against cancer cells and inflammation, making it a potential candidate for drug development. However, one limitation of using N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide in lab experiments is its limited availability and high cost, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide. One area of interest is the development of N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the activity of N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide in humans, which could pave the way for clinical trials and eventual drug approval.

Synthesis Methods

N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-4-(2-thienyl)-1,3-thiazole followed by the reaction of the resulting compound with 3-chlorobenzoyl chloride. The final product is obtained through purification and isolation techniques.

properties

Product Name

N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Molecular Formula

C16H13ClN2OS2

Molecular Weight

348.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C16H13ClN2OS2/c1-10-18-16(13-6-3-7-21-13)14(22-10)9-15(20)19-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,19,20)

InChI Key

QTDPBTAKRJQHCQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3

Canonical SMILES

CC1=NC(=C(S1)CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

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